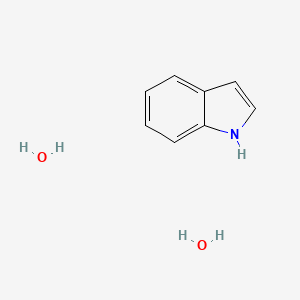![molecular formula C13H17Br B12571247 [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene CAS No. 195257-52-4](/img/structure/B12571247.png)
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene is an organic compound characterized by the presence of a bromine atom, a dimethylpent-3-en-1-yl group, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpent-3-en-1-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ether as a solvent.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Binding to Biological Targets: Potential interactions with enzymes, receptors, or other biomolecules, leading to biological effects.
Comparación Con Compuestos Similares
[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene can be compared with other similar compounds, such as:
[(2R)-5-Chloro-2,4-dimethylpent-3-en-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(2R)-5-Iodo-2,4-dimethylpent-3-en-1-yl]benzene:
[(2R)-5-Fluoro-2,4-dimethylpent-3-en-1-yl]benzene: Fluorine substitution results in unique chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities open new avenues for drug development and other applications.
Propiedades
Número CAS |
195257-52-4 |
|---|---|
Fórmula molecular |
C13H17Br |
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
[(2R)-5-bromo-2,4-dimethylpent-3-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-11(8-12(2)10-14)9-13-6-4-3-5-7-13/h3-8,11H,9-10H2,1-2H3/t11-/m0/s1 |
Clave InChI |
REQVOZASDAUMLJ-NSHDSACASA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)C=C(C)CBr |
SMILES canónico |
CC(CC1=CC=CC=C1)C=C(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
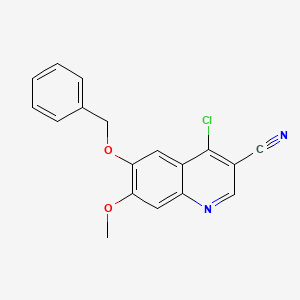
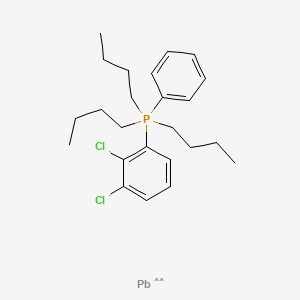
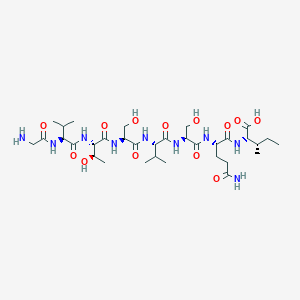
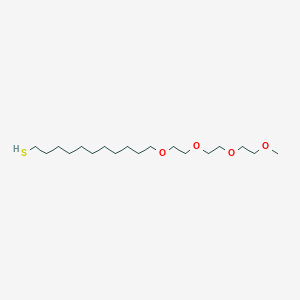
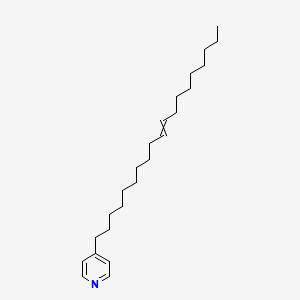
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
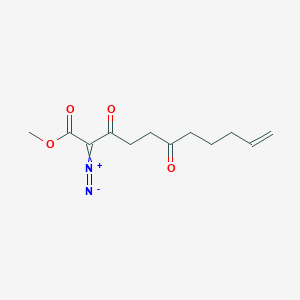
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
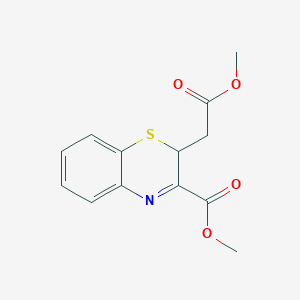
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
